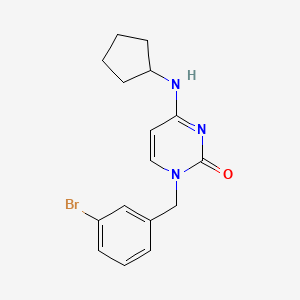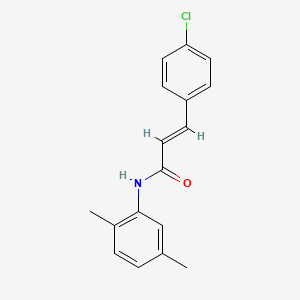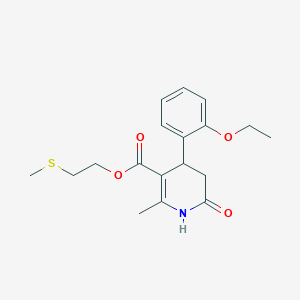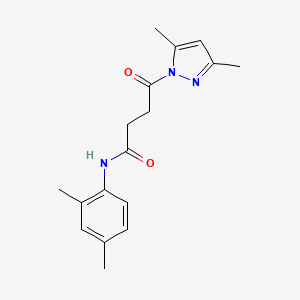![molecular formula C16H16FN5O B5558069 N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5558069.png)
N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]-8-fluoro-2-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinoline derivatives, similar to the target compound, often involves multistep chemical reactions starting from basic quinoline structures. For example, the synthesis of a fluorescent derivative of quinoline was achieved by condensation, followed by hydrogenolysis and reaction with propargyl bromide, showcasing a typical pathway for introducing functional groups into the quinoline core (Gracheva, Kovel'man, & Tochilkin, 1982).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of nitrogen-containing heterocycles, which are crucial for their chemical behavior. For instance, the crystal structure of a 1,2,4-triazole compound revealed a trans configuration around the C=N bond and highlighted the importance of intramolecular hydrogen bonding (Goh, Fun, Adhikari, & Kalluraya, 2009).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including cyclization, N-methylation, and reactions with isocyanates and isothiocyanates to produce compounds with potential antimicrobial activity (Babu, Srinivasulu, & Kotakadi, 2015). These reactions demonstrate the compound's reactivity and the possibility of generating a wide range of derivatives.
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. The study of the dimethylformamide solvate of a 1,2,4-triazole compound provided insights into its crystalline structure, showcasing how molecular interactions affect the physical state (Goh et al., 2009).
Chemical Properties Analysis
The chemical properties, such as reactivity with different reagents, stability under various conditions, and the ability to undergo specific reactions, define the utility of quinoline derivatives. For example, the synthesis of novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives highlighted the potential antimicrobial activity, demonstrating the bioactive nature of these compounds (Babu et al., 2015).
Aplicaciones Científicas De Investigación
Radioligand Development for Imaging
Quinoline-2-carboxamide derivatives have been labeled with carbon-11 to create potential radioligands for the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo with positron emission tomography (PET). These radioligands, including N-[methyl-11C]-3-methyl-4-(2-fluorophenyl)-N-(1-methylpropyl)quinoline-2-carboxamide, exhibit high specific binding to PBR in various organs, suggesting their promise for imaging applications in medical research (Matarrese et al., 2001).
Synthetic Methodologies for Drug Compounds
The synthesis of ethyl 1,4-dihydro-4-oxo-3-quinolinecarboxylate, a core structure in several drug compounds, showcases advanced synthetic techniques. This compound has been prepared from ethyl 2-(2-fluorobenzoyl)acetate, demonstrating a tandem addition-elimination-SNAr reaction mechanism, highlighting the chemical versatility and potential pharmaceutical applications of quinoline derivatives (Bunce, Lee, & Grant, 2011).
Anticancer and Antimicrobial Potential
Quinoline derivatives have been evaluated for their anticancer and antimicrobial properties. A study on pyrrolo[1,2-a]quinoline derivatives identified compounds with significant anti-tuberculosis activity, highlighting their potential as therapeutic agents against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis. This research underscores the antimicrobial potential of quinoline derivatives and their role in addressing global health challenges (Venugopala et al., 2020).
Mecanismo De Acción
Safety and Hazards
While specific safety and hazard information for “N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]-8-fluoro-2-quinolinecarboxamide” is not available, it’s important to handle all chemicals with care. Some 1,2,4-triazole derivatives have been found to exhibit cytotoxic activity, suggesting potential hazards if improperly handled .
Direcciones Futuras
The study and development of 1,2,4-triazole derivatives is a promising area of research due to their wide range of biological activities. Future research may focus on synthesizing new derivatives and evaluating their biological activities, with the aim of developing more effective and potent therapeutic agents .
Propiedades
IUPAC Name |
N-[2-(3,5-dimethyl-1,2,4-triazol-1-yl)ethyl]-8-fluoroquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5O/c1-10-19-11(2)22(21-10)9-8-18-16(23)14-7-6-12-4-3-5-13(17)15(12)20-14/h3-7H,8-9H2,1-2H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAFJBGHPNBJPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)CCNC(=O)C2=NC3=C(C=CC=C3F)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]-8-fluoro-2-quinolinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]-3-azepanamine dihydrochloride](/img/structure/B5557987.png)

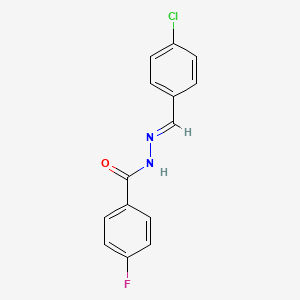
![3,3'-thiobis(7H-benzo[de]anthracen-7-one)](/img/structure/B5558007.png)
![N-{2-[2-(2-methylphenoxy)ethoxy]-5-nitrobenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5558013.png)

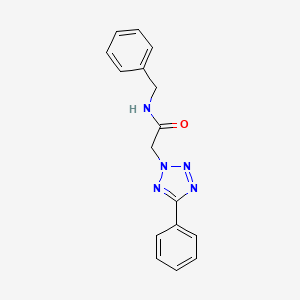

![5-(3-bromophenyl)-1-{2-[7-(4-ethoxybenzylidene)-3-(4-ethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5558059.png)
